molecular formula C6H7ClN2O2 B13214409 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13214409
M. Wt: 174.58 g/mol
InChI Key: XQLRMOUEVNXADO-UHFFFAOYSA-N
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Description

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde typically involves the chlorination of an imidazole derivative followed by the introduction of a methoxymethyl group. One common method involves the reaction of 1H-imidazole-5-carbaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting microbial infections.

    Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(methoxymethyl)-1H-imidazole-4-carbaldehyde
  • 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carboxylic acid
  • 2-Chloro-1-(methoxymethyl)-1H-imidazole-5-methanol

Uniqueness

2-Chloro-1-(methoxymethyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the chlorine atom at specific positions on the imidazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

2-chloro-3-(methoxymethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C6H7ClN2O2/c1-11-4-9-5(3-10)2-8-6(9)7/h2-3H,4H2,1H3

InChI Key

XQLRMOUEVNXADO-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=CN=C1Cl)C=O

Origin of Product

United States

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